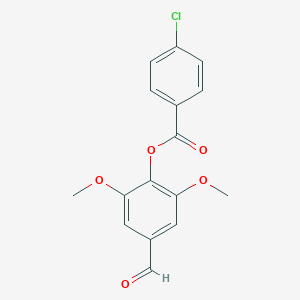
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate, also known as DFB, is a chemical compound that has been widely used in scientific research for its unique properties. DFB is a highly reactive compound that can be easily synthesized and has been found to have a variety of applications in the fields of biochemistry and pharmacology. In
Scientific Research Applications
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has been widely used in scientific research for its unique properties. It has been found to have a variety of applications in the fields of biochemistry and pharmacology. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has been used as a reagent for the synthesis of other compounds, such as benzimidazoles and quinolines. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Mechanism of Action
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate is a highly reactive compound that can undergo a variety of chemical reactions. It has been found to react with a variety of nucleophiles, such as amines and alcohols, to form adducts. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has also been found to react with DNA to form covalent adducts, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has also been found to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has several advantages for lab experiments. It is a highly reactive compound that can be easily synthesized and purified. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate has also been found to have a variety of applications in the fields of biochemistry and pharmacology. However, 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate also has several limitations. It is a highly toxic compound that requires careful handling and disposal. 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate can also react with a variety of nucleophiles, which can complicate its use in lab experiments.
Future Directions
There are several future directions for the use of 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate in scientific research. One area of research is the development of new synthetic methods for 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate and its derivatives. Another area of research is the development of new applications for 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate in the fields of biochemistry and pharmacology. Additionally, there is a need for further research into the mechanism of action of 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate and its effects on biological systems.
Synthesis Methods
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate can be synthesized through a simple reaction between 4-chlorobenzoic acid and 4-formyl-2,6-dimethoxyphenol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and requires careful monitoring of temperature and reaction time. The resulting product is a white crystalline solid that can be purified through recrystallization.
properties
Product Name |
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate |
|---|---|
Molecular Formula |
C16H13ClO5 |
Molecular Weight |
320.72 g/mol |
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO5/c1-20-13-7-10(9-18)8-14(21-2)15(13)22-16(19)11-3-5-12(17)6-4-11/h3-9H,1-2H3 |
InChI Key |
TVNUSRBZOKXAIR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)Cl)OC)C=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)Cl)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(4-ethylphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306211.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306217.png)
amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B306219.png)
![3-Methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B306220.png)
![3-methyl-N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B306221.png)
![4-{[(2Z,5E)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306223.png)
![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B306226.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B306227.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306231.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)
![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B306233.png)
![3-methyl-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B306234.png)